Bempedoic acid-d4 is a deuterated form of bempedoic acid, a lipid-lowering agent that has gained attention for its role in managing elevated low-density lipoprotein cholesterol levels. It is classified as an adenosine triphosphate-citrate lyase inhibitor, which plays a crucial role in cholesterol synthesis and is particularly beneficial for patients who are statin-intolerant or require additional LDL cholesterol reduction despite maximally tolerated statin therapy. Bempedoic acid was approved by the U.S. Food and Drug Administration on February 21, 2020, and is marketed under the brand name Nexletol, among others .
Bempedoic acid-d4 is synthesized from bempedoic acid, which itself is derived from natural fatty acids. It belongs to the class of long-chain fatty acids and is characterized as a fatty acyl compound with the molecular formula and a molecular weight of approximately 344.5 g/mol . This compound is categorized under organic compounds with lipid-like properties, specifically as a dicarboxylic acid derivative .
The synthesis of bempedoic acid-d4 involves deuteration at specific positions of the bempedoic acid molecule to create a stable isotopic variant. The synthesis typically employs methods such as:
Bempedoic acid-d4 has a molecular structure similar to that of bempedoic acid, with specific modifications due to deuteration. The structural formula can be represented as:
The compound features hydroxyl groups and dicarboxylic acid functional groups that are critical for its biological activity. It exists predominantly in one polymorphic form which influences its solubility characteristics .
Bempedoic acid-d4 undergoes similar metabolic reactions as its non-deuterated counterpart. Its primary reaction involves activation by very long-chain acyl-CoA synthetase 1 (ACSVL1), converting it into its active form, bempedoyl coenzyme A. This activation is essential for its function as an inhibitor of adenosine triphosphate-citrate lyase, leading to decreased cholesterol synthesis in the liver .
The inhibition mechanism can be summarized as follows:
Bempedoic acid-d4 functions primarily through the inhibition of ATP-citrate lyase in the liver. The mechanism can be broken down into several key processes:
Bempedoic acid-d4 appears as a white to off-white crystalline powder. It exhibits low solubility at pH levels below 6 but shows increased solubility at higher pH levels, similar to other compounds classified under Biopharmaceutical Classification System Class II .
Key chemical properties include:
Bempedoic acid-d4 has significant applications in scientific research and clinical settings:
The synthesis of Bempedoic acid-d4 (8-hydroxy-2,2,14,14-tetramethylpentadecanedioic-7,7,9,9-d4 acid; CAS 2408131-70-2) employs targeted deuteration at the C7 and C9 positions of the aliphatic chain to preserve pharmacological activity while enabling precise metabolic tracing. Two primary synthetic strategies have been developed for deuterium integration:
Precursor-directed synthesis utilizes deuterated intermediates prior to assembling the full molecular scaffold. This approach commonly starts with tetradeuterated 1,5-dihalopentane precursors (e.g., 1,5-dibromopentane-d4) that undergo sequential alkylation with tert-butyl acetoacetate derivatives [1]. The resulting intermediate is then subjected to hydrolysis, decarboxylation, and hydroxylation to yield the final deuterated product. Critical process parameters include:
Post-synthesis hydrogen-deuterium exchange offers an alternative pathway through catalyzed exchange reactions on the undeterated parent compound. However, this method yields inconsistent deuteration patterns (<85% isotopic purity) due to the absence of exchangeable protons at the target positions [6]. Consequently, precursor-directed synthesis remains the predominant method, achieving ≥98% isotopic purity verified via LC-MS and ²H-NMR spectroscopy [4] [7].
Table 1: Solvent Systems for Crystallization Purification of Bempedoic Acid-d4
Solvent Combination | Deuterium Retention (%) | Crystal Yield (%) | Key Impurities Removed |
---|---|---|---|
Ethyl acetate/n-heptane | 99.8 ± 0.1 | 82.3 ± 2.4 | Undeuterated analog |
MTBE/n-pentane | 98.5 ± 0.3 | 78.1 ± 3.1 | Dihydroxy impurities |
Acetonitrile/water | 97.1 ± 0.5 | 85.6 ± 1.8 | Inorganic salts |
Tetrahydrofuran/water | 96.3 ± 0.7 | 74.2 ± 2.9 | Aldehyde derivatives |
Recrystallization from ethyl acetate/n-heptane mixtures demonstrates optimal deuterium retention due to the formation of tightly packed crystalline lattices that protect C-D bonds from protic exchange [1]. Powder X-ray diffraction confirms identical crystal morphology between deuterated and non-deuterated forms, indicating that deuteration does not alter solid-state properties relevant to material handling and formulation [1] [7].
Bempedoic acid-d4 serves as an indispensable internal standard for quantitative mass spectrometry assays, enabling precise pharmacokinetic profiling of the parent drug. Its optimization addresses three analytical challenges:
Table 2: Analytical Performance of Bempedoic Acid-d4 in Metabolic Studies
Application | Detection Method | Lower Quantitation Limit (LOQ) | Isotopic Purity Threshold | Key Metabolic Insights |
---|---|---|---|---|
Human plasma quantification | LC-MS/MS (ESI-) | 0.25 ng/mL | ≥99.0% | Bempedoyl-CoA formation kinetics |
Hepatocyte metabolism | HRAM Orbitrap MS | 5 pmol/g protein | ≥98.5% | Acyl glucuronide quantification |
CYP phenotyping | Microdose UPLC-QTOF | 0.1 ng/mL | ≥97.0% | CYP2C19 induction potential |
Tissue distribution | MALDI-TOF IMS | 50 µm spatial resolution | N/A | Liver-selective activation |
These analytical refinements enable the detection of Bempedoyl-CoA, the active hepatic metabolite, demonstrating 20% systemic exposure relative to the parent drug [5] [10]. Crucially, tracer studies confirm the absence of skeletal muscle activation due to negligible expression of ACSVL1, explaining the reduced myotoxicity compared to statins [3] [8] [10].
The industrial-scale production of Bempedoic acid-d4 faces three significant challenges:
Purification bottlenecks arise from isotopic stereoisomers requiring specialized separation techniques. Centrifugal partition chromatography (CPC) with heptane/ethyl acetate/methanol/water (3:2:3:2) achieves baseline separation but processes only 50 mg/minute, necessitating 400 hours for 1 kg batches [1]. Simulated moving bed (SMB) chromatography improves throughput to 200 g/hour but requires deuterated solvents costing $25,000/L [6]. These constraints limit batch sizes to <5 kg despite reactor capacities of 1,000 L.
Deuterium supply chain vulnerabilities impact key precursors:
Prodrug activation variability introduces pharmacological inconsistencies:
Table 3: Scalability Comparison of Deuterated vs. Non-deuterated Bempedoic Acid
Process Parameter | Bempedoic Acid-d4 | Conventional Bempedoic Acid | Scale-up Challenge Factor |
---|---|---|---|
Raw material cost | $120,000/kg | $800/kg | 150x |
Reaction volume efficiency | 18 L/kg | 5 L/kg | 3.6x |
Crystallization yield | 63-68% | 88-92% | 1.4x yield reduction |
Purification throughput | 40 g/h | 400 g/h | 10x slower |
Regulatory documentation | 2,800 pages | 850 pages | 3.3x complexity |
Process intensification strategies under development include enzymatic deuteration using immobilized D-amino acid oxidase to reduce precursor costs 40% [6], and continuous-flow hydrogen-deuterium exchange reactors achieving 95% deuteration in <10 minutes residence time [7]. These innovations aim to lower production costs below $50,000/kg while maintaining the ≥98.0% isotopic purity required for regulatory-compliant tracer studies.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4